Anhydroscandenolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anhydroscandenolide is a natural product with the chemical formula C15H14O5 and a molecular weight of 274.272 g/mol . It is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. This compound is primarily used in research related to life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anhydroscandenolide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of sesquiterpene precursors, which undergo cyclization and oxidation reactions to form the lactone ring structure . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as plants that produce sesquiterpene lactones. The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Anhydroscandenolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the lactone ring, leading to different structural analogs.
Substitution: Substitution reactions can occur at specific positions on the lactone ring, introducing new functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines) are employed
Major Products Formed:
Scientific Research Applications
Anhydroscandenolide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of sesquiterpene lactones.
Medicine: Its potential therapeutic properties are being explored, including anti-inflammatory and anticancer activities.
Industry: this compound is used in the development of natural product-based pesticides and herbicides due to its bioactive properties
Mechanism of Action
The mechanism of action of anhydroscandenolide involves its interaction with specific molecular targets and pathways. It is known to modulate redox signaling pathways, including the activation of the Nrf2 pathway and inhibition of the NF-κB pathway . These interactions lead to various biological effects, such as antioxidant activity and modulation of inflammatory responses.
Comparison with Similar Compounds
- Scandenolide
- Dihydroscandenolide
- Deoxymikanolide
Comparison: Anhydroscandenolide is unique among sesquiterpene lactones due to its specific structural features and biological activities. Compared to similar compounds like scandenolide and dihydroscandenolide, this compound has distinct reactivity and potency in various biological assays .
Properties
Molecular Formula |
C15H14O5 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
(11Z)-8-methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadeca-11,13(16)-diene-4,14-dione |
InChI |
InChI=1S/C15H14O5/c1-7-12-9-5-8(14(17)18-9)3-4-11-15(2,20-11)6-10(12)19-13(7)16/h3-5,9-12H,1,6H2,2H3/b4-3- |
InChI Key |
DRUYMRSAKYIRAE-ARJAWSKDSA-N |
Isomeric SMILES |
CC12CC3C(C4C=C(/C=C\C1O2)C(=O)O4)C(=C)C(=O)O3 |
Canonical SMILES |
CC12CC3C(C4C=C(C=CC1O2)C(=O)O4)C(=C)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.